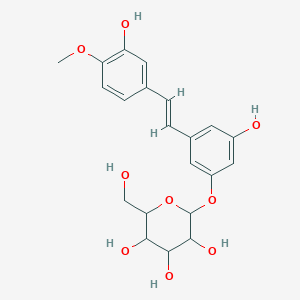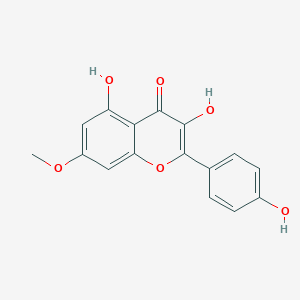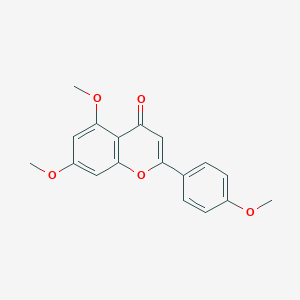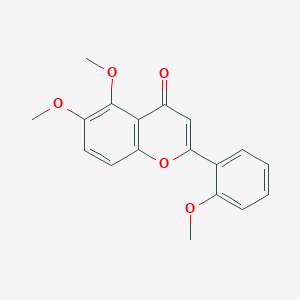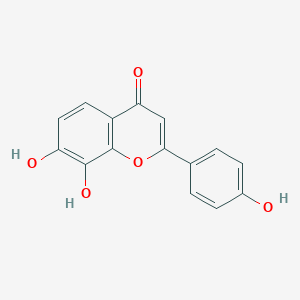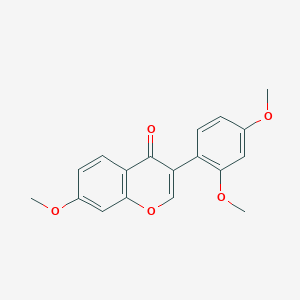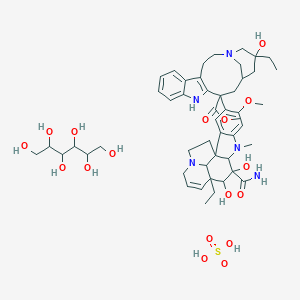
Vindesin
Übersicht
Beschreibung
Vindesine, also termed Eldisine, is a semisynthetic vinca alkaloid derived from the flowering plant Catharanthus roseus . It is an inhibitor of mitosis and is used as a chemotherapy drug . It is used, generally in combination with other chemotherapeutic drugs, in the treatment of various malignancies such as leukemia, lymphoma, melanoma, breast cancer, and lung cancer .
Synthesis Analysis
Vindesine is a semi-synthetic derivative of vinblastine . The biosynthesis of vinca alkaloids can proceed by three methods: total synthesis, chemical synthesis, and semisynthesis . These anticancerous monoterpene indole alkaloids (MIA) follow the semisynthesis method for their manufacturing which partially incorporates chemical synthesis by using chemicals as starting components, obtained from natural sources .Molecular Structure Analysis
Vindesine has a molecular formula of C43H55N5O7 . Its average mass is 753.926 Da and its monoisotopic mass is 753.410156 Da .Chemical Reactions Analysis
Vinca alkaloids including vincristine, vinblastine, vindesine, and vinflunine are chemotherapeutic compounds commonly used to treat various cancers . They are one of the first microtubule-targeting agents to be produced and certified for the treatment of hematological and lymphatic neoplasms . Microtubule targeting agents like vincristine and vinblastine work by disrupting microtubule dynamics, causing mitotic arrest and cell death .Physical and Chemical Properties Analysis
Vindesine has a density of 1.4±0.1 g/cm3 . Its molar refractivity is 208.4±0.4 cm3 . It has 12 H bond acceptors and 6 H bond donors . It has 7 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Vindesin: Eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen
Leukämiebehandlung: this compound wird in der Kombinationstherapie zur Behandlung von Leukämie eingesetzt, insbesondere bei akuter lymphatischer Leukämie (ALL). Es hat sich als wirksam bei der Behandlung von juveniler chronischer lymphatischer Leukämie erwiesen, die gegenüber Vincristin resistent ist .
Nicht-kleinzelliger Lungenkrebs: Diese Verbindung wird in der Kombinationstherapie für nicht-kleinzelligen Lungenkrebs verabreicht und nutzt ihre Fähigkeit, Zellen daran zu hindern, in die Metaphase-Mitose einzutreten .
Lymphom-Management: this compound wird auch zur Behandlung verschiedener Lymphomarten eingesetzt und trägt zur umfassenderen therapeutischen Strategie gegen diese Malignität bei .
Melanomtherapie: Als Teil eines Mehrfachmedikamenten-Regimes wird this compound zur Behandlung von Melanomen eingesetzt und trägt dazu bei, die Proliferation schnell teilender Krebszellen zu blockieren .
Brustkrebsbehandlung: Im Kampf gegen Brustkrebs dient this compound als Chemotherapeutikum, das im Allgemeinen in Kombination mit anderen Medikamenten eingesetzt wird, um die Mitose und Zellproliferation zu hemmen .
Störung der Mikrotubuli-Dynamik: this compound wirkt als Mikrotubuli-Zielmittel, stört die Mikrotubuli-Dynamik, was zu einer mitotischen Arretierung und Zelltod führt, ein Mechanismus, der für seine Wirksamkeit gegen verschiedene Krebsarten entscheidend ist .
Produktionstechnik und Bioverfügbarkeit: Es werden laufend Forschungen durchgeführt, um eine umweltfreundliche Produktionstechnik auf der Grundlage von Mikroorganismen für Vinca-Alkaloide wie this compound zu etablieren sowie die Bioverfügbarkeit zu erhöhen, ohne die Gesundheit des Patienten zu beeinträchtigen .
Stabilität in Infusionslösungen: Es wurden Studien zu den chemischen Stabilitäten von this compound in gängigen Infusionslösungen durchgeführt, was wichtig ist, um die Wirksamkeit und Sicherheit des Arzneimittels während der Verabreichung zu gewährleisten .
Wirkmechanismus
Target of Action
Vindesine, a semi-synthetic vinca alkaloid, primarily targets microtubules in the cell . Microtubules play a crucial role in maintaining cell shape, enabling intracellular transport, and most importantly, in cell division .
Mode of Action
Vindesine acts by binding to tubulin, the building block of microtubules, thereby inhibiting tubulin’s mitotic functioning . This interaction disrupts the dynamics of microtubules, leading to the arrest of cells in metaphase mitosis . The drug is cell-cycle specific for the S phase .
Biochemical Pathways
The primary biochemical pathway affected by Vindesine is the cell cycle , specifically the mitotic phase . By disrupting microtubule dynamics, Vindesine prevents the proper alignment and separation of chromosomes during mitosis, leading to cell cycle arrest .
Pharmacokinetics
Vindesine exhibits a serum pharmacokinetic behavior in humans compatible with a three-compartment, open mammillary model . The kinetic parameters include:
Most drug elimination occurs within the first 24 hours, amounting to 13.2 ± 5.9% for vindesine .
Result of Action
The result of Vindesine’s action is the arrest of cells in metaphase mitosis . It is three times more potent than vincristine and nearly ten times more potent than vinblastine in causing mitotic arrest . Unlike vinblastine, vindesine produces very few post-metaphase cells .
Action Environment
The effectiveness of Vindesine can be influenced by various environmental factors. For instance, the production technique based on microorganisms can affect the bioavailability of the drug . Furthermore, the yield of these vinca alkaloids from the plant and the difficulty of meeting their global demand have prompted researchers to create a variety of approaches .
Safety and Hazards
Vindesine is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . In case of contact with skin or eyes, it is recommended to wash immediately with plenty of water .
Zukünftige Richtungen
The key issues facing vinca alkaloids applications include establishing an environment-friendly production technique based on microorganisms, as well as increasing bioavailability without causing harm to patient’s health . The low yield of these vinca alkaloids from the plant and the difficulty of meeting their huge colossal demand around the globe prompted researchers to create a variety of approaches . Endophytes could thus be selected to produce beneficial secondary metabolites required for the biosynthesis of vinca alkaloids .
Biochemische Analyse
Biochemical Properties
Vindesine, like other vinca alkaloids, inhibits the polymerization of tubulin, a protein that forms the microtubule network essential for cell division and intracellular transport . By binding to tubulin, vindesine disrupts the formation of the mitotic spindle during cell division, leading to cell cycle arrest .
Cellular Effects
Vindesine has a profound impact on cellular processes. It causes the arrest of cells in metaphase mitosis, disrupting the normal cell cycle . This disruption of the cell cycle leads to cell death, particularly in rapidly dividing cancer cells . Vindesine has been shown to be effective in various types of cancers, including acute lymphocytic leukemia and non-oat cell lung cancer .
Molecular Mechanism
The molecular mechanism of vindesine involves its binding to tubulin, inhibiting its polymerization and disrupting microtubule dynamics . This disruption prevents the formation of the mitotic spindle, a structure crucial for chromosome segregation during cell division. As a result, cells are arrested in metaphase, leading to cell death .
Temporal Effects in Laboratory Settings
Vindesine has a terminal half-life of 24 hours . In laboratory settings, it has been observed to cause mitotic arrest in cells within this timeframe . The effects of vindesine on cellular function, including its cytotoxic effects, are therefore time-dependent.
Dosage Effects in Animal Models
The maximal tolerated dose of vindesine in animal models is reported to be 4-5 mg/m² per week, with myelosuppression being the dose-limiting toxicity . At this dosage, vindesine has been found to be effective in inducing mitotic arrest and causing cell death .
Metabolic Pathways
Vindesine, as a vinca alkaloid, is involved in the metabolic pathways related to the disruption of microtubule dynamics
Transport and Distribution
Like other vinca alkaloids, it is likely to be distributed throughout the body, reaching all tissues, due to its small molecular size and lipophilic nature .
Subcellular Localization
Vindesine, as a microtubule-targeting agent, is localized to the cytoplasm where the microtubule network is present . Its primary site of action is the microtubules, and it is therefore likely to be found in high concentrations in areas of the cell where microtubules are abundant .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Vindesine involves the condensation of catharanthine and vindoline, followed by a series of chemical reactions to form the final product.", "Starting Materials": [ "Catharanthine", "Vindoline", "Methyl iodide", "Sodium hydride", "Hydrochloric acid", "Sodium bicarbonate", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Acetic acid" ], "Reaction": [ "Step 1: Catharanthine and vindoline are condensed in the presence of methyl iodide and sodium hydride to form 3-desmethylvinblastine.", "Step 2: 3-desmethylvinblastine is treated with hydrochloric acid to form vinblastine.", "Step 3: Vinblastine is treated with sodium bicarbonate to form deacetylvinblastine.", "Step 4: Deacetylvinblastine is treated with sodium hydroxide to form deacetylvindesine.", "Step 5: Deacetylvindesine is treated with acetic anhydride and acetic acid to form Vindesine." ] } | |
CAS-Nummer |
59917-39-4 |
Molekularformel |
C43H57N5O11S |
Molekulargewicht |
852.0 g/mol |
IUPAC-Name |
methyl (13S,15S,17S)-13-[(1R,9R,10S,11R,12S,19S)-10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid |
InChI |
InChI=1S/C43H55N5O7.H2O4S/c1-6-39(52)21-25-22-42(38(51)55-5,33-27(13-17-47(23-25)24-39)26-11-8-9-12-30(26)45-33)29-19-28-31(20-32(29)54-4)46(3)35-41(28)15-18-48-16-10-14-40(7-2,34(41)48)36(49)43(35,53)37(44)50;1-5(2,3)4/h8-12,14,19-20,25,34-36,45,49,52-53H,6-7,13,15-18,21-24H2,1-5H3,(H2,44,50);(H2,1,2,3,4)/t25-,34-,35-,36-,39+,40+,41-,42+,43+;/m1./s1 |
InChI-Schlüssel |
COFJBSXICYYSKG-UNNXMZBYSA-N |
Isomerische SMILES |
CC[C@@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@@H]7[C@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)N)O)O)CC)OC)C(=O)OC)O.OS(=O)(=O)O |
SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)N)O)O)CC)OC)C(=O)OC)O.C(C(C(C(C(CO)O)O)O)O)O.OS(=O)(=O)O |
Kanonische SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)N)O)O)CC)OC)C(=O)OC)O.OS(=O)(=O)O |
Color/Form |
Crystal from ethanol-methanol |
melting_point |
230-232 °C 230 - 232 °C |
| 59917-39-4 | |
Physikalische Beschreibung |
Solid |
Piktogramme |
Corrosive; Acute Toxic; Health Hazard |
Löslichkeit |
7.00e-02 g/L |
Synonyme |
4,5-diaminopentanoic acid 4,5-diaminopentanoic acid dihydrochloride 4,5-diaminopentanoic acid dihydrochloride, (S)-isomer 4,5-diaminopentanoic acid, (S)-isomer 4,5-diaminovaleric acid DAVA |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of vindesine?
A: Vindesine exerts its anticancer effects by binding to tubulin, a protein crucial for microtubule formation. Microtubules are essential for various cellular processes, including cell division (mitosis). By binding to tubulin, vindesine disrupts microtubule dynamics, leading to mitotic arrest and ultimately cell death. [, , ]
Q2: How does vindesine's mechanism differ from other vinca alkaloids?
A: While vindesine, like other vinca alkaloids (vinblastine, vincristine), targets tubulin, subtle differences in their binding affinities and interactions with microtubules exist. These differences influence their potencies and selectivity against different cancer cell types. [, ]
Q3: Does vindesine affect other cellular processes besides mitosis?
A: Research suggests that vindesine can influence cyclic adenosine 3',5'-monophosphate (cAMP) metabolism. Studies have shown that vindesine enhances cAMP accumulation in leukemia cells, potentially impacting signal transduction pathways. []
Q4: What is the molecular formula and weight of vindesine?
A: Vindesine has a molecular formula of C46H56N4O10 and a molecular weight of 813.0 g/mol. []
Q5: Are there any structure-activity relationship (SAR) studies on vindesine?
A: Yes, research has explored the impact of structural modifications on vindesine's activity. For example, studies comparing vindesine to vincristine and vinblastine show that subtle changes affect their ability to inhibit microtubule assembly, ultimately influencing their potency in inhibiting cell growth. []
Q6: How is vindesine administered, and what is its typical elimination half-life?
A: Vindesine is typically administered intravenously. Pharmacokinetic studies reveal a triphasic elimination pattern with a terminal half-life of approximately 24 hours. The liver plays a primary role in vindesine metabolism. []
Q7: Are there any known drug interactions with vindesine?
A: Yes, concurrent administration of vindesine with itraconazole, an antifungal medication, has been associated with severe neurotoxicity in some leukemia patients. []
Q8: What types of cancer has vindesine shown activity against in clinical trials?
A: Clinical trials have demonstrated vindesine's efficacy against various cancers, including acute lymphocytic leukemia (ALL), non-small cell lung cancer (NSCLC), breast cancer, melanoma, and lymphoma. [, , , , , , , , , , , ]
Q9: Is vindesine used as a single agent or in combination therapy?
A: Vindesine has been investigated both as a single-agent therapy and in combination with other chemotherapeutic agents. Studies explored its use with cisplatin, mitomycin C, doxorubicin, and interferon-alpha 2b for various cancers. [, , , , , ]
Q10: How does vindesine compare to other chemotherapeutic options in terms of efficacy?
A: The efficacy of vindesine varies depending on the cancer type and treatment regimen. Some studies reported comparable efficacy to other commonly used regimens, while others indicated superior outcomes with specific combinations. [, , , , , , ]
Q11: What are the main side effects associated with vindesine treatment?
A: Myelosuppression, a condition affecting bone marrow function and leading to a decrease in blood cell production, is a significant side effect of vindesine. Neurotoxicity, manifested as peripheral neuropathy, is another common adverse effect. Other side effects include alopecia, nausea, vomiting, and potential tissue irritation upon extravasation (leakage from the vein). [, , , , ]
Q12: Are there any known mechanisms of resistance to vindesine?
A: Yes, one mechanism associated with vindesine resistance is the overexpression of the multidrug resistance gene (MDR1). This gene encodes a protein that acts as a pump, expelling drugs from cancer cells and reducing their efficacy. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


